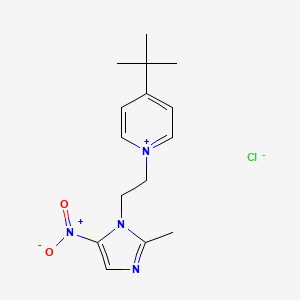
5,5'-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two phenanthridin-5-ium units connected by a decane-1,10-diyl linker, with bromide ions as counterions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Formation of Intermediate: Phenanthridine reacts with 1,10-dibromodecane to form an intermediate compound.
Quaternization: The intermediate undergoes quaternization to form the final product, 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Silver nitrate or other silver salts in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the phenanthridin-5-ium units.
Reduction: Reduced forms of the phenanthridin-5-ium units.
Substitution: Compounds with different anions replacing the bromide ions.
Applications De Recherche Scientifique
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide involves its interaction with molecular targets such as DNA. The phenanthridin-5-ium units can intercalate between DNA base pairs, disrupting the DNA structure and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane-1,10-diyl linker but different functional groups.
Phenanthridinium derivatives: Compounds with similar phenanthridin-5-ium units but different linkers or counterions.
Uniqueness
5,5’-(Decane-1,10-diyl)di(phenanthridin-5-ium) dibromide is unique due to its specific structure, which combines the properties of phenanthridin-5-ium units with the flexibility of a decane-1,10-diyl linker. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
| 95191-98-3 | |
Formule moléculaire |
C36H38Br2N2 |
Poids moléculaire |
658.5 g/mol |
Nom IUPAC |
5-(10-phenanthridin-5-ium-5-yldecyl)phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C36H38N2.2BrH/c1(3-5-15-25-37-27-29-17-7-9-19-31(29)33-21-11-13-23-35(33)37)2-4-6-16-26-38-28-30-18-8-10-20-32(30)34-22-12-14-24-36(34)38;;/h7-14,17-24,27-28H,1-6,15-16,25-26H2;2*1H/q+2;;/p-2 |
Clé InChI |
MYFCATVIIMLBQY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCC[N+]4=CC5=CC=CC=C5C6=CC=CC=C64.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


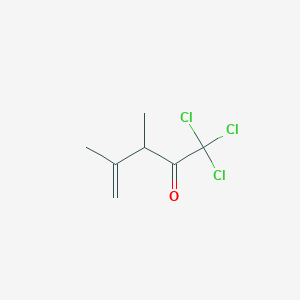

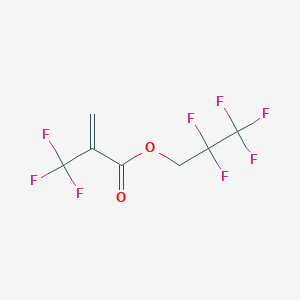
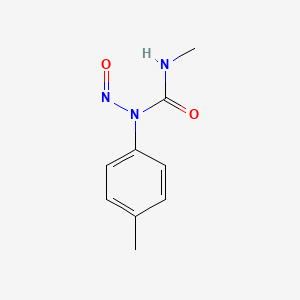
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
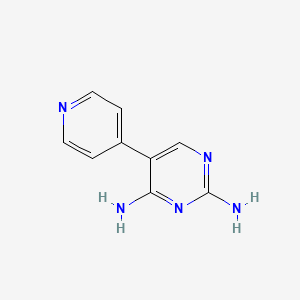
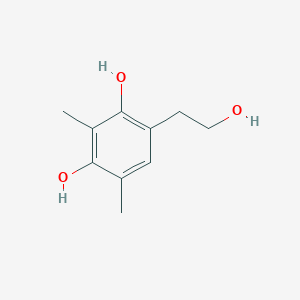
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
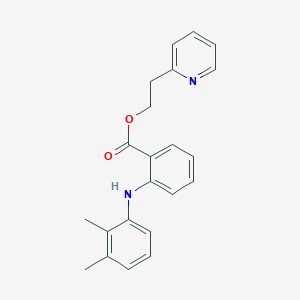
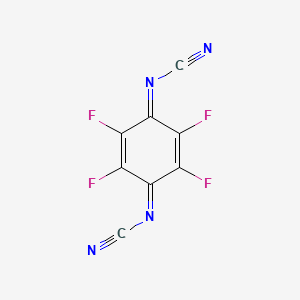
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
